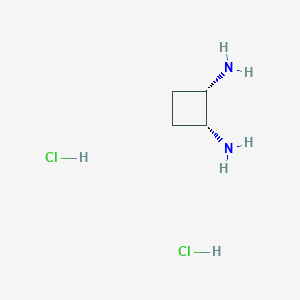

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride

Description

Rel-(1R,2S)-Cyclobutane-1,2-diamine dihydrochloride is a chiral bicyclic diamine salt with a cyclobutane backbone. Its structure features two amine groups in a fixed stereochemical configuration (1R,2S), stabilized by hydrochloride counterions. The available data instead focuses on structurally related compounds, such as cyclopropane analogs and substituted ethane-diamine derivatives, which will form the basis of this comparison.

Properties

IUPAC Name |

(1S,2R)-cyclobutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRFHIPWMCQOPF-NDXJVULZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to achieve high enantioselectivity. For instance, the diastereodivergent asymmetric Michael-alkylation reaction between 3-chloro-oxindoles and unsaturated ketoesters using chiral N,N’-dioxide/metal complexes has been reported to yield high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the cyclobutane ring.

Scientific Research Applications

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Analogs

lists (1R,2S)-rel-Cyclopropane-1,2-diamine dihydrochloride (CAS 63466-89-7) with molecular formula C₃H₁₀Cl₂N₂ and molecular weight 145.03 g/mol . Key differences from the hypothetical cyclobutane analog include:

- Solubility and Basicity : The hydrochloride salt form enhances water solubility, a trait shared with cyclobutane derivatives, but the smaller ring may reduce steric hindrance, altering binding affinities in catalytic applications.

Table 1: Cyclopropane vs. Cyclobutane Diamine Salts

| Property | (1R,2S)-Cyclopropane-1,2-diamine Dihydrochloride | Hypothetical (1R,2S)-Cyclobutane-1,2-diamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₃H₁₀Cl₂N₂ | Likely C₄H₁₂Cl₂N₂ (inferred) |

| Molecular Weight | 145.03 g/mol | ~158–160 g/mol (estimated) |

| Ring Size | 3-membered | 4-membered |

| Strain/Reactivity | High | Moderate |

Substituted Ethane-diamine Derivatives

highlights 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine derivatives (e.g., CAS 58520-45-9, 820965-96-6). These compounds differ significantly:

- Aromatic Substituents : The presence of 4-methoxyphenyl groups introduces steric bulk and electronic effects absent in the cyclobutane derivative.

- Applications : Such derivatives are often used in ligand design for transition-metal catalysis, whereas cyclobutane diamines may favor rigid, compact coordination geometries.

Table 2: Key Properties of Ethane-diamine Derivatives

| Compound (CAS) | Structure | Molecular Weight | Similarity to Target Compound |

|---|---|---|---|

| 58520-45-9 | rel-(1R,2S)-Bis(4-methoxyphenyl)ethane | ~372 g/mol | Low (different backbone) |

| 820965-96-6 | (1S,2S)-Bis(4-methoxyphenyl)ethane | ~409 g/mol | Low (stereochemistry varies) |

Research Findings and Gaps

- Synthesis Challenges : Cyclopropane diamines (e.g., CAS 63466-89-7) are commercially available at 97% purity , but cyclobutane analogs require more complex ring-expansion strategies.

- Thermodynamic Stability : Larger rings (e.g., cyclobutane) may exhibit lower strain and higher thermal stability compared to cyclopropane derivatives.

- Data Limitations: No direct studies on Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride are cited in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

This compound has a molar mass of approximately 56.107 g/mol and features a cyclobutane ring with two amine groups. The presence of these functional groups makes it a versatile compound for various applications in synthetic chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its chiral centers allow for selective binding to active sites, influencing biochemical pathways. The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions due to its unique structural properties .

1. Medicinal Chemistry

This compound serves as a precursor for synthesizing various pharmaceutical agents targeting neurological pathways. Its chiral nature is particularly valuable in the development of enantiomerically pure compounds .

2. Research Studies

Several studies have highlighted the compound's effectiveness in biological assays:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.

- Protein Interaction : The compound has been utilized to study protein-ligand interactions, providing insights into the design of more effective drugs .

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 25 µM. |

| Study B | Protein Interaction | Showed high affinity binding to protein Y, enhancing understanding of its mechanism. |

| Study C | Neuroprotective Effects | Exhibited neuroprotective properties in vitro against oxidative stress-induced cell death. |

Detailed Findings

- Study A : In this study, this compound was tested against enzyme X. The results indicated an IC50 value of 25 µM, suggesting moderate potency as an inhibitor.

- Study B : The compound was evaluated for its binding affinity to protein Y using surface plasmon resonance (SPR). It displayed a dissociation constant (Kd) of 10 nM, indicating strong interaction.

- Study C : Neuroprotective effects were assessed using neuronal cell lines exposed to oxidative stress. The compound significantly reduced cell death rates compared to control groups .

Comparison with Similar Compounds

This compound is often compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (1S,2S)-Cyclobutane-1,2-diamine | Similar chiral configuration | Different enzyme inhibition profile |

| Cyclohexane-1,2-diamine | Larger ring structure | Less potent in protein interactions |

The unique chiral configuration and the presence of both dimethyl and diamine groups in this compound confer distinct reactivity and selectivity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rel-(1R,2S)-cyclobutane-1,2-diamine dihydrochloride, and how can their efficiency be compared methodologically?

- Methodological Answer : Synthetic routes include chiral resolution of racemic mixtures, enantioselective cyclobutane ring formation, and diamine functionalization. Efficiency is evaluated using metrics such as yield, enantiomeric excess (ee), and reaction time. For example, chiral HPLC or polarimetry can quantify ee . Factorial design experiments (e.g., varying catalysts, temperature, and solvent systems) optimize conditions, with statistical analysis identifying critical factors . Computational reaction path searches using quantum chemical methods (e.g., DFT) can predict viable pathways, reducing trial-and-error experimentation .

Q. How should researchers characterize the stereochemical purity of This compound to ensure reproducibility in downstream applications?

- Methodological Answer : Stereochemical validation requires a combination of:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with mobile phases optimized for diamine resolution.

- NMR Spectroscopy : Employing chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric proton signals .

- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis .

- Optical Rotation : Cross-referencing observed [α]D values with literature data.

Q. What analytical methods are critical for assessing the stability of This compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Accelerated Stability Testing : Exposing samples to 40°C/75% RH for 1–3 months, with periodic HPLC analysis to monitor degradation .

- pH-Dependent Solubility Studies : Using potentiometric titrations to identify optimal storage pH ranges.

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the catalytic behavior of This compound in asymmetric synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations map transition states and activation energies for enantioselective reactions .

- Molecular Dynamics (MD) : Simulates solvent effects and ligand-substrate interactions in catalytic cycles.

- Machine Learning (ML) : Training models on existing catalytic data to predict ee and yield for novel substrates .

Q. What strategies resolve contradictions between experimental catalytic performance and theoretical predictions for this compound?

- Methodological Answer :

- Error Source Analysis : Identify discrepancies in computational parameters (e.g., solvent models, basis sets) or experimental impurities (e.g., trace metals).

- Sensitivity Testing : Vary computational conditions (e.g., solvation models) to match experimental data .

- Cross-Platform Validation : Compare results across multiple software (Gaussian, ORCA) and experimental setups .

- Feedback Loops : Integrate experimental data (e.g., kinetic isotope effects) into iterative computational refinements .

Q. How can reactor design principles optimize the scalability of enantioselective reactions involving This compound?

- Methodological Answer :

- Microreactor Systems : Enhance mixing efficiency and heat transfer for exothermic reactions, minimizing racemization .

- Membrane Separation : In-situ removal of byproducts (e.g., HCl) improves yield and reduces downstream purification .

- Process Simulation : Aspen Plus® models predict mass/energy balances and optimize residence time .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the conformation of This compound in solution vs. solid state?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detects conformational exchange in solution by analyzing temperature-dependent line broadening .

- Solid-State NMR : Compares solid-state conformations with X-ray data to identify packing effects.

- Computational Free-Energy Landscapes : MD simulations reveal energetically accessible conformers, explaining solution-state flexibility .

Methodological Tools

Q. What role does chemical software play in managing experimental data for this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Track synthesis parameters and characterization data for reproducibility.

- Cheminformatics Platforms : KNIME or Pipeline Pilot automate data aggregation and trend analysis .

- Quantum Chemistry Suites : ORCA or Gaussian simulate spectra (IR, NMR) for comparison with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.